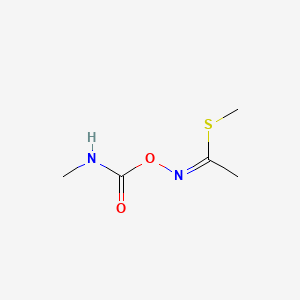

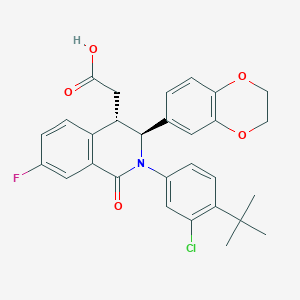

Acetimidic acid, N-((methylcarbamoyl)oxy)thio-, methyl ester, (Z)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methomyl is a broad-spectrum oxime carbamate insecticide introduced in 1966 by E.I. du Pont de Nemours. It is commonly used to control arthropods, nematodes, flies, and crop pests . Methomyl is highly toxic to humans, livestock, pets, and wildlife, and its extensive use in agricultural practices has led to environmental toxicity and human health issues .

Preparation Methods

Methomyl is synthesized using methylthio acetaldoxime as a raw material. The methylthio acetaldoxime reacts with methyl isocyanate under controlled conditions to produce methomyl . Industrial production methods involve optimizing reaction conditions to ensure high yield and purity while minimizing equipment blockage and waste treatment difficulties .

Chemical Reactions Analysis

Methomyl undergoes various chemical reactions, including:

Photocatalytic Degradation: Methomyl can be degraded via photocatalytic reactions, producing various intermediate compounds.

Common reagents and conditions used in these reactions include alkaline solutions, oxidizing agents, and photocatalysts. The major products formed from these reactions are methomyl oxime, methylamine, and other degradation intermediates .

Scientific Research Applications

Methomyl has several scientific research applications, including:

Mechanism of Action

Methomyl exerts its effects by inhibiting the enzyme acetylcholinesterase at nerve junctions, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system . This inhibition disrupts normal nerve function, causing paralysis and death in insects . The molecular targets involved in this mechanism are acetylcholinesterase and the acetylcholine receptors .

Comparison with Similar Compounds

Methomyl is similar to other oxime carbamate insecticides, such as aldicarb and thiocarboxime . Compared to these compounds, methomyl has a broader spectrum of activity and a shorter residual period, making it a more effective and environmentally friendly option . its high toxicity to non-target organisms and potential for environmental contamination highlight the need for careful management and regulation .

Properties

CAS No. |

19928-37-1 |

|---|---|

Molecular Formula |

C5H10N2O2S |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

methyl (1Z)-N-(methylcarbamoyloxy)ethanimidothioate |

InChI |

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4- |

InChI Key |

UHXUZOCRWCRNSJ-DAXSKMNVSA-N |

Isomeric SMILES |

C/C(=N/OC(=O)NC)/SC |

Canonical SMILES |

CC(=NOC(=O)NC)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)

![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)

![5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)

![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)

![2-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;trifluoromethanesulfonate](/img/structure/B11929734.png)

![4-[2-[7-[3-[6-(6-Aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11929747.png)